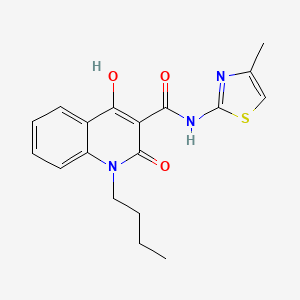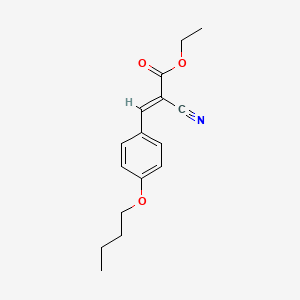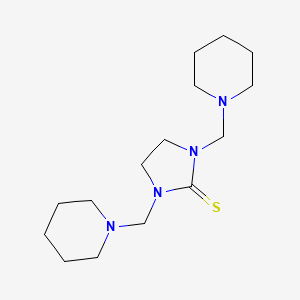
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is a complex organic compound that belongs to the quinoline and thiazole families
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiazole moiety. Common reagents and conditions include:
Starting Materials: Quinoline derivatives, thiazole derivatives
Reagents: Acids, bases, oxidizing agents, reducing agents
Conditions: Elevated temperatures, inert atmosphere, specific solvents
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates
Purification: Techniques like crystallization, chromatography
Scalability: Adjustments to reaction conditions for large-scale production
化学反应分析
Types of Reactions
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide
Reduction: Removal of oxygen atoms or addition of hydrogen, using reducing agents like sodium borohydride
Substitution: Replacement of functional groups, using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Potential therapeutic agent for treating diseases
Industry: Used in the development of new materials and chemicals
作用机制
The mechanism of action of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to cellular receptors to modulate signaling pathways
Pathways: Involvement in metabolic or signaling pathways
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores
Thiazole Derivatives: Compounds with similar thiazole moieties
Uniqueness
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is unique due to its specific combination of quinoline and thiazole structures, which may confer distinct biological and chemical properties.
属性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-4-9-21-13-8-6-5-7-12(13)15(22)14(17(21)24)16(23)20-18-19-11(2)10-25-18/h5-8,10,22H,3-4,9H2,1-2H3,(H,19,20,23) |
InChI 键 |
MMTJZZJUWRAYDM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)






